![molecular formula C10H15Cl2N3O B1286276 2-((1H-ベンゾ[d]イミダゾール-2-イル)メトキシ)エタンアミン二塩酸塩 CAS No. 1177304-31-2](/img/structure/B1286276.png)
2-((1H-ベンゾ[d]イミダゾール-2-イル)メトキシ)エタンアミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride (2-BEME) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the benzo[d]imidazole scaffold, and is used as a biochemical and physiological tool in laboratory experiments. 2-BEME has been found to possess a variety of properties, including its ability to act as a reversible inhibitor of cytochrome P450 enzymes, and its ability to modulate the activity of certain G-protein coupled receptors (GPCRs).
科学的研究の応用
複素環式化合物の合成
この化合物は、医薬品化学において重要な役割を果たす様々な複素環式化合物の合成に使用されます。 例えば、(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノン合成の前駆体として役立ち、C–N結合を形成する能力により、医薬品開発における潜在的な用途があります .
電気触媒的CO2還元のための光物理的特性
再生可能エネルギー分野では、この化合物の誘導体がヘテロレプティックルテニウム錯体に組み込まれてきました。 これらの錯体は、持続可能なエネルギーソリューションのための重要な反応であるCO2の電気触媒的還元のために有望な光物理的特性を示します .
抗癌剤開発
この化合物は、抗癌剤開発における潜在的な用途について研究されています。 特に、その誘導体は腫瘍抑制活性を評価されており、強力な抗癌剤に開発できる可能性を示唆しています .
単分子磁石と水電解酸化
この化合物の誘導体は、単分子磁石として作用するCo(II)キューバン錯体の作成に使用されてきました。 さらに、それらはエネルギー変換と貯蔵にとって重要な水電解酸化の触媒として適用されてきました .
蛍光団と近赤外色素
この化合物は、赤色発光蛍光団と近赤外色素の合成における重要な成分です。 これらの材料は高い量子収率を持ち、バイオイメージングや光学センサーなど、様々な用途に不可欠です .
抗菌活性
研究により、この化合物とその誘導体が抗菌活性を示すことが示されています。 これは、様々な細菌感染症の治療に使用できる新しい抗菌剤の開発にとって価値のあるものです .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that imidazole derivatives, which share a similar structure, have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, often leading to significant downstream effects .
Result of Action
Similar compounds have been shown to have a variety of effects, often inhibiting the growth of certain cell lines .
生化学分析
Biochemical Properties
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride in laboratory settings are crucial for understanding its stability and long-term impact Over time, this compound may undergo degradation, which can affect its efficacy and potency Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light
Dosage Effects in Animal Models
In animal models, the effects of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride vary with different dosages . At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including alterations in liver and kidney function. Threshold effects have been identified, highlighting the importance of dose optimization for achieving desired outcomes while minimizing side effects.
Metabolic Pathways
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can have distinct biological activities. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution within tissues can also affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride is essential for understanding its function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment. For example, localization to the nucleus can allow it to interact with transcription factors, while localization to the mitochondria can affect cellular respiration and energy production.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylmethoxy)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10;;/h1-4H,5-7,11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWOIAWVXHRLKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

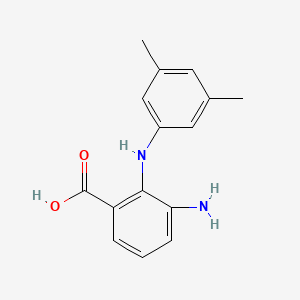
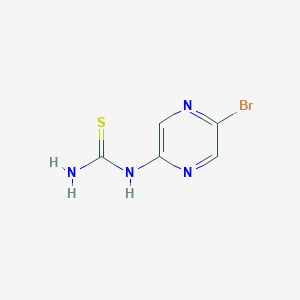
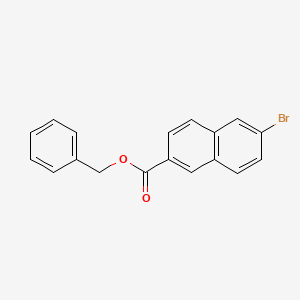
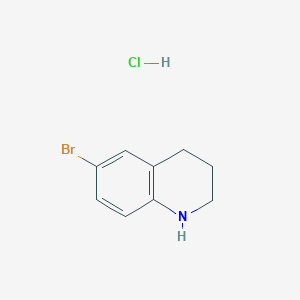

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)
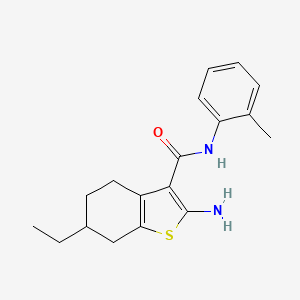
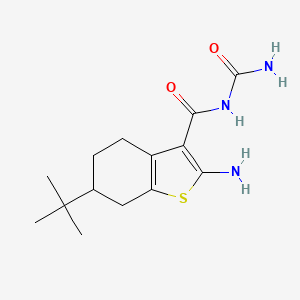

![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)
![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)
![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)